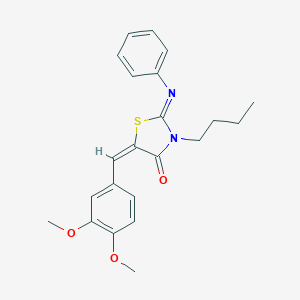
4-fluoro-N-(thiophen-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(thiophen-2-ylmethyl)benzamide, also known as TFB, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. TFB is a benzamide derivative that has a thiophene ring attached to its amide nitrogen, and a fluorine atom on its benzene ring.
Wirkmechanismus
The mechanism of action of 4-fluoro-N-(thiophen-2-ylmethyl)benzamide is not fully understood, but it has been suggested that it may exert its antitumor activity by inhibiting the growth and proliferation of cancer cells. It has also been proposed that 4-fluoro-N-(thiophen-2-ylmethyl)benzamide may induce cell cycle arrest and apoptosis in cancer cells. The anti-inflammatory and analgesic properties of 4-fluoro-N-(thiophen-2-ylmethyl)benzamide are thought to be mediated through its interaction with the cyclooxygenase (COX) enzyme, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-fluoro-N-(thiophen-2-ylmethyl)benzamide has been found to have a number of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and analgesic properties, 4-fluoro-N-(thiophen-2-ylmethyl)benzamide has been shown to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases. It has also been found to have hepatoprotective effects, which may be useful in the treatment of liver diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-fluoro-N-(thiophen-2-ylmethyl)benzamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 4-fluoro-N-(thiophen-2-ylmethyl)benzamide has been found to be stable under a wide range of conditions, making it a reliable reagent for use in various experiments. However, one limitation of 4-fluoro-N-(thiophen-2-ylmethyl)benzamide is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 4-fluoro-N-(thiophen-2-ylmethyl)benzamide. One area of interest is the development of novel antitumor agents based on the structure of 4-fluoro-N-(thiophen-2-ylmethyl)benzamide. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-fluoro-N-(thiophen-2-ylmethyl)benzamide, and to identify other potential therapeutic applications for the compound. Finally, investigations into the potential toxicity of 4-fluoro-N-(thiophen-2-ylmethyl)benzamide are also needed to ensure its safe use in future experiments.
Synthesemethoden
The synthesis of 4-fluoro-N-(thiophen-2-ylmethyl)benzamide can be achieved through a multistep process involving the reaction of 4-fluorobenzaldehyde with thiophene-2-carbaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product, 4-fluoro-N-(thiophen-2-ylmethyl)benzamide, is obtained by the acylation of the amine intermediate with benzoyl chloride.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-(thiophen-2-ylmethyl)benzamide has been found to have potential applications in various fields of scientific research. One of the most promising areas of application is in the field of medicinal chemistry. 4-fluoro-N-(thiophen-2-ylmethyl)benzamide has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel painkillers.
Eigenschaften
Produktname |
4-fluoro-N-(thiophen-2-ylmethyl)benzamide |
|---|---|
Molekularformel |
C12H10FNOS |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
4-fluoro-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C12H10FNOS/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15) |
InChI-Schlüssel |
QFRIFIILJSMAKU-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CNC(=O)C2=CC=C(C=C2)F |
Kanonische SMILES |
C1=CSC(=C1)CNC(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B298885.png)
![2-[3-[(E)-(4-oxo-2-phenylimino-3-propyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B298886.png)
![3-methyl-2-(methylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298889.png)
![5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298890.png)
![2-[(4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B298892.png)
![4-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B298893.png)


![N'-(2-oxoindol-3-yl)-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B298897.png)
![N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B298898.png)
![(5Z)-3-cyclohexyl-2-(4-ethoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B298901.png)